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Compound of Interest

Compound Name: Sgc-brdviii-NC

Cat. No.: B15571376

Get Quote

For researchers, scientists, and drug development professionals, establishing the inert nature

of a negative control compound is as crucial as demonstrating the activity of its corresponding

chemical probe. This guide provides a comprehensive comparison of Sgc-brdviii-NC, the

negative control for the potent and selective SMARCA2/4 and PB1(5) bromodomain inhibitor

SGC-SMARCA-BRDVIII, validating its suitability for use in rigorous chemical biology

experiments.

This document summarizes quantitative data from key experiments, details the experimental

methodologies, and provides visual representations of the relevant biological pathway and

experimental workflows. The data presented here unequivocally demonstrates that Sgc-
brdviii-NC is devoid of significant biological activity against its intended targets and in cell-

based assays, making it an ideal negative control to elucidate the specific effects of SGC-

SMARCA-BRDVIII.

Data Presentation: Biochemical and Cellular
Inertness
The inert nature of Sgc-brdviii-NC has been validated through a series of rigorous biochemical

and cellular assays. The following tables present a quantitative comparison of Sgc-brdviii-NC
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with its active counterpart, SGC-SMARCA-BRDVIII.

Table 1: In Vitro Binding Affinity and Selectivity
Binding affinity and selectivity were assessed using isothermal titration calorimetry (ITC) and a

thermal shift assay (differential scanning fluorimetry or DSF). ITC provides a direct

measurement of the binding affinity (Kd), while the thermal shift assay measures the change in

the melting temperature (ΔTm) of a protein upon ligand binding, an indicator of target

engagement.

Compound
Target
Bromodomain

Isothermal Titration
Calorimetry (Kd,
nM)

Thermal Shift
Assay (ΔTm, °C)

SGC-SMARCA-

BRDVIII
SMARCA2 35 7.7

SMARCA4 36 7.4

PB1(5) 13 11.3

PB1(2) 3655 3.3

PB1(3) 1963 2.7

Sgc-brdviii-NC SMARCA2 No binding detected No significant shift

SMARCA4 No binding detected No significant shift

PB1(5) No binding detected No significant shift

Panel of 25 other

bromodomains
Not applicable No significant shift

Data sourced from Wanior M, et al. J Med Chem. 2020;63(23):14680-14699.

As the data indicates, SGC-SMARCA-BRDVIII binds potently to the bromodomains of

SMARCA2, SMARCA4, and PB1(5). In contrast, Sgc-brdviii-NC, due to the methylation of a

critical hydroxyl group, shows no detectable binding to these targets.[1] This lack of binding is

further confirmed by the absence of a significant thermal shift across a broad panel of

bromodomains, underscoring its inertness at the biochemical level.
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Table 2: Kinase Selectivity Profile
To ensure that the observed cellular effects are not due to off-target kinase inhibition, both

compounds were screened against a panel of 85 human kinases.

Compound Kinase Panel (85 kinases) Result

SGC-SMARCA-BRDVIII In-house DSF panel No off-target activity observed

Sgc-brdviii-NC In-house DSF panel No off-target activity observed

Data sourced from the Structural Genomics Consortium (SGC).

Both the active probe and the negative control were found to be highly selective, with no

significant off-target activity against a wide range of kinases. This further strengthens the

conclusion that any observed biological effects of SGC-SMARCA-BRDVIII are mediated

through its intended bromodomain targets.

Table 3: Cellular Activity in an Adipogenesis Model
The biological activity of the compounds was assessed in a 3T3-L1 mouse fibroblast

differentiation model. Inhibition of adipogenesis, measured by a reduction in lipid accumulation,

is a known cellular phenotype associated with the inhibition of SMARCA/PB1 bromodomains.

Compound 3T3-L1 Adipogenesis Assay

EC50

SGC-SMARCA-BRDVIII < 1.0 µM

Sgc-brdviii-NC No cellular activity observed

Data sourced from Wanior M, et al. J Med Chem. 2020;63(23):14680-14699 and the Structural

Genomics Consortium (SGC).[1]

SGC-SMARCA-BRDVIII effectively inhibits the differentiation of 3T3-L1 cells into adipocytes

with an EC50 of less than 1.0 µM.[1] In stark contrast, Sgc-brdviii-NC demonstrated no

cellular activity in this assay, confirming its inert nature in a relevant cellular context.[1]
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

reproducibility and facilitate the design of related studies.

Isothermal Titration Calorimetry (ITC)
ITC experiments were performed using a MicroCal PEAQ-ITC instrument. The bromodomain

proteins were extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM

NaCl, 0.5 mM TCEP). The compound, dissolved in the same buffer, was injected into the

protein solution in the sample cell. The heat changes upon binding were measured, and the

data were fitted to a one-site binding model to determine the dissociation constant (Kd),

enthalpy of binding (ΔH), and stoichiometry (n).

Thermal Shift Assay (Differential Scanning Fluorimetry -
DSF)
DSF experiments were conducted using a real-time PCR instrument. The reaction mixture

contained the target bromodomain protein, SYPRO Orange dye, and the test compound in a

suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl). The temperature was gradually

increased, and the fluorescence of the SYPRO Orange dye, which binds to unfolded protein,

was monitored. The melting temperature (Tm) was determined by fitting the sigmoidal melting

curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the

protein in the absence of the compound from the Tm in the presence of the compound.

Kinase Selectivity Screen
The kinase selectivity of the compounds was assessed using a thermal shift-based assay

against a panel of 85 human kinases. The assay measures the ability of a compound to

stabilize a kinase domain against thermal denaturation. The experimental procedure is similar

to the DSF protocol described above, with each well containing a specific kinase.

3T3-L1 Adipogenesis Assay
Mouse 3T3-L1 preadipocytes were cultured to confluence. Two days post-confluence,

differentiation was induced using a differentiation medium containing 0.5 mM 3-isobutyl-1-

methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin, in the presence of either
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the test compound or vehicle control (DMSO). After three days, the medium was replaced with

a maintenance medium containing 1 µg/mL insulin and the test compound. The cells were

cultured for an additional four days, with the medium being refreshed every two days.

Adipogenesis was quantified by staining intracellular lipid droplets with Oil Red O and

measuring the absorbance at a specific wavelength after dye extraction.

Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), provide a visual

representation of the SWI/SNF signaling pathway and a typical experimental workflow for

validating a chemical probe and its negative control.
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Caption: SWI/SNF complex-mediated chromatin remodeling and gene regulation.
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Chemical Probe Validation Workflow
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Caption: Experimental workflow for validating a chemical probe and its negative control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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